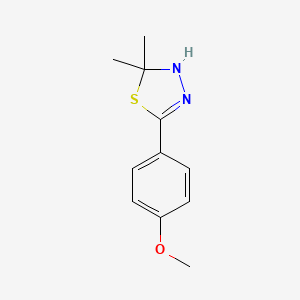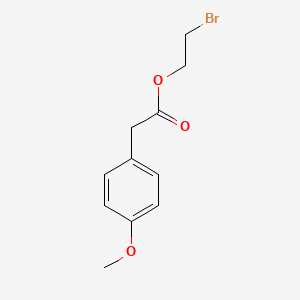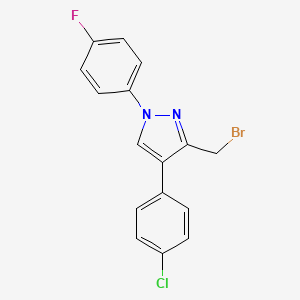![molecular formula C18H14 B14430915 11-methyl-11H-benzo[b]fluorene CAS No. 77969-74-5](/img/structure/B14430915.png)
11-methyl-11H-benzo[b]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-methyl-11H-benzo[b]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of benzo[b]fluorene, where a methyl group is attached to the 11th position of the fluorene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-11H-benzo[b]fluorene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromobiphenyl with a suitable organometallic reagent, followed by cyclization, can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
11-methyl-11H-benzo[b]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used, with reagents such as aluminum chloride.
Major Products Formed
Oxidation: 11-methyl-11H-benzo[b]fluorenone.
Reduction: 11-methyl-11H-dihydrobenzo[b]fluorene.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
11-methyl-11H-benzo[b]fluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studies have explored its interactions with biological macromolecules.
Industry: Used in the production of advanced materials and as a component in organic electronic devices
Mecanismo De Acción
The mechanism of action of 11-methyl-11H-benzo[b]fluorene involves its interaction with various molecular targets. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]fluorene: The parent compound without the methyl group.
11H-benzo[b]fluorenone: The oxidized form of 11-methyl-11H-benzo[b]fluorene.
Dihydrobenzo[b]fluorene: The reduced form.
Uniqueness
This compound is unique due to the presence of the methyl group at the 11th position, which can influence its chemical reactivity and interactions with other molecules. This structural modification can lead to different physical and chemical properties compared to its analogs .
Propiedades
| 77969-74-5 | |
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
11-methyl-11H-benzo[b]fluorene |
InChI |
InChI=1S/C18H14/c1-12-15-8-4-5-9-16(15)18-11-14-7-3-2-6-13(14)10-17(12)18/h2-12H,1H3 |
Clave InChI |
BFGHOMNFEAELOE-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)

![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/no-structure.png)




![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)

